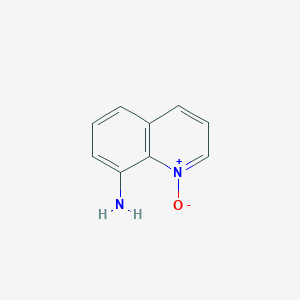

8-Aminoquinoline N-Oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinolin-1-ium-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLDXAYDSGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344169 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92339-84-9 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 8 Aminoquinoline N Oxide and Its Functionalized Derivatives

Direct N-Oxidation Methodologies of 8-Aminoquinoline (B160924) Precursors

The direct N-oxidation of 8-aminoquinoline is a fundamental transformation for accessing 8-aminoquinoline N-oxide. This process typically involves the use of an oxidizing agent to introduce an oxygen atom onto the nitrogen of the quinoline (B57606) ring. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other reagents such as trichloroisocyanuric acid (TCCA). ibs.re.kr For instance, benzyl (B1604629) carbamate (B1207046) can be oxidized to N-chlorobenzyl carbamate using TCCA or sodium hypochlorite (B82951) under mild conditions. ibs.re.kr The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

The N-oxide moiety not only alters the electronic properties of the quinoline ring, making it more susceptible to certain reactions, but also acts as a directing group for subsequent C-H functionalization reactions. researchgate.net This directing capability is crucial for achieving high regioselectivity in the introduction of various functional groups at specific positions of the quinoline core.

Metal-Catalyzed Regioselective C-H Functionalization Directed by the N-Oxide Moiety

The N-oxide group in this compound is an effective directing group for transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective introduction of substituents at positions that are otherwise difficult to access.

Iridium-Catalyzed Amidation Reactions

Iridium catalysts have been successfully employed for the regioselective C-H amidation of quinoline N-oxides at the C-8 position. researchgate.netkaist.ac.kr In these reactions, the N-oxide acts as a directing group, facilitating the formation of an N-oxide-chelated iridacycle intermediate. researchgate.net This intermediate is key to the high regioselectivity observed. The amidation can be performed using azides as the nitrogen source under mild conditions. kaist.ac.kr

Mechanistic studies have highlighted the crucial role of acid additives in the rate-determining protodemetalation step. researchgate.netacs.org The reaction tolerates a wide range of functional groups on the heterocyclic substrate. kaist.ac.kr This methodology has been applied to the straightforward synthesis of Zinquin ethyl ester, a fluorescent indicator for zinc. kaist.ac.kr The choice of ligand on the iridium catalyst, such as a strongly electron-donating pentamethylcyclopentadienyl (Cp*) ligand, is critical for achieving high chemoselectivity by suppressing competing side reactions. ibs.re.kr

Rhodium-Catalyzed C-H Functionalizations

Rhodium catalysts are also effective for the C-H functionalization of quinoline N-oxides. Rh(III)-catalyzed conditions have been optimized for the C-H amidation of quinoline N-oxides, offering scalable procedures. ibs.re.krnih.gov These methods can utilize pre-generated N-chlorocarbamates or employ a one-pot, two-step process directly using carbamates. ibs.re.krnih.gov The reaction is highly regiospecific, with amidation occurring exclusively at the C-8 position, and demonstrates excellent functional group tolerance. ibs.re.kr

Furthermore, Rh(III) catalysis enables the traceless coupling of quinoline N-oxides with internal diarylalkynes. acs.org In this cascade process, the N-oxide serves a dual role as both a traceless directing group and an oxygen atom source, leading to 8-functionalized quinolines. acs.org

Table 1: Rh(III)-Catalyzed C-H Amidation of Quinoline N-Oxide ibs.re.kr

| Entry | Carbamate Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl carbamate | 8-(Cbz-amino)quinoline N-oxide | 92 |

| 2 | tert-Butyl carbamate | 8-(Boc-amino)quinoline N-oxide | 85 |

| 3 | Adamantyl carbamate | 8-(Adoc-amino)quinoline N-oxide | 88 |

| 4 | Ethyl carbamate | 8-(EtO₂C-amino)quinoline N-oxide | 81 |

| 5 | Methyl carbamate | 8-(MeO₂C-amino)quinoline N-oxide | 83 |

| 6 | Homobenzyl carbamate | 8-(hZ-amino)quinoline N-oxide | 90 |

| 7 | Trimethylsilylethyl carbamate | 8-(Teoc-amino)quinoline N-oxide | 87 |

Copper-Catalyzed Cross-Dehydrogenative C-H/N-H Coupling

Copper-catalyzed cross-dehydrogenative C-H/N-H coupling has been developed for the N-arylation of sulfoximines using 8-aminoquinoline-derived benzamides. acs.orgnih.govresearchgate.net This reaction is scalable and mechanistic studies suggest the involvement of an organometallic pathway where C-H bond cleavage is the kinetically relevant step. nih.govresearchgate.net The 8-aminoquinoline moiety serves as a directing group in these transformations.

In some instances, a copper/silver co-catalyzed system is used to achieve remote C5–H functionalization of 8-aminoquinoline amides with 1,3-dicarbonyl compounds. idexlab.com This method provides a highly regioselective route to C5-functionalized products under mild conditions, with preliminary evidence suggesting a radical-based mechanism. idexlab.com

Iron-Catalyzed Halogenation Approaches (with relevance to 8-amidoquinolines and directing group studies)

Iron(III) catalysis provides a simple and environmentally friendly method for the highly regioselective halogenation of 8-amidoquinolines at the C-5 position. mdpi.comnih.gov This reaction can be performed in water at room temperature using N-halosuccinimides (NXS) or elemental halogens (Br₂, I₂) as the halogen source and air as the oxidant. mdpi.comrsc.org The protocol affords 5-halogenated products in good to excellent yields, up to 98%. nih.gov The proposed mechanism involves a single-electron transfer (SET) process. nih.gov

The use of 8-amidoquinoline as a bidentate directing group is a cornerstone of this strategy, enabling C-H functionalization at a remote position. mdpi.comrsc.org The addition of a long-chain carboxylic acid can improve the yield, potentially acting as a phase-transfer reagent. rsc.org The resulting halogenated products can be further modified, for example, through Suzuki coupling reactions. rsc.org

Table 2: Iron(III)-Catalyzed C-5 Halogenation of N-(quinolin-8-yl)pivalamide mdpi.com

| Entry | Halogen Source | Product | Yield (%) |

|---|---|---|---|

| 1 | NBS | N-(5-bromoquinolin-8-yl)pivalamide | 91 |

| 2 | Br₂ | N-(5-bromoquinolin-8-yl)pivalamide | 35 |

| 3 | NIS | N-(5-iodoquinolin-8-yl)pivalamide | 95 |

Oxidative Dearomatization Pathways in Related Aminoquinolines

Oxidative dearomatization represents another synthetic pathway for modifying aminoquinoline structures. An IBX (2-iodoxybenzoic acid)-mediated intramolecular oxidative spirocyclization has been developed for α-amino acid analogues bearing an 8-aminoquinoline (AQ) auxiliary. rhhz.net This reaction leads to the formation of spirocyclic quinolinones through a tandem process involving a 7,8-dearomatization of the quinoline ring. rhhz.net

The mechanism is believed to proceed through the formation of an imide intermediate, which is then attacked by a nucleophile on the side chain to form a spiro product. rhhz.net This strategy provides access to unique spiro[imidazolidine-2,8'-quinoline]-4,7'-dione scaffolds and other novel N-heterospirocycles, which are of potential interest in medicinal chemistry. rhhz.net

Synthesis of Conjugates and Hybrid Systems Incorporating the this compound Scaffold

The functionalization of the this compound core through the formation of conjugates and hybrid molecules is a key strategy for modulating its chemical and biological properties. This section details the synthesis of Schiff base derivatives, amino acid and peptide conjugates, and melatonin-derived analogues.

The synthesis of Schiff base derivatives of this compound can be achieved through the condensation reaction of the 8-amino group with a suitable aldehyde. While direct synthesis from this compound is not extensively documented, a common and efficient method involves the reaction of 8-aminoquinoline with various substituted aldehydes. This reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as ethanol. nih.govasianpubs.orgresearchgate.net

A general synthetic scheme for the formation of Schiff bases from 8-aminoquinoline involves the reflux of equimolar amounts of 8-aminoquinoline and a substituted benzaldehyde (B42025) in ethanol. For instance, the reaction of 8-aminoquinoline with 2-hydroxy-5-nitrobenzaldehyde (B32719) yields the corresponding Schiff base, (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol, as a crystalline orange product. nih.gov This methodology can be adapted for this compound, assuming the N-oxide functionality is stable under the reaction conditions.

Recent research has also explored the synthesis of bis-Schiff bases by reacting 5-substituted-8-aminoquinoline with dicarbaldehydes, such as furan-2,3-dicarbaldehyde. nih.gov Another approach involves the condensation of 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde, which can be performed directly or in the presence of a metal ion to form a Schiff-base complex. asianpubs.orgresearchgate.net

Table 1: Examples of Synthesized Schiff Base Derivatives from 8-Aminoquinoline

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| 2-Hydroxy-5-nitrobenzaldehyde | (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol | nih.gov |

| Salicylaldehyde | Not specified | researchgate.net |

| 2,6-Pyridinedicarboxaldehyde | Bis-Schiff base | asianpubs.org |

| Furan-2,3-dicarbaldehyde | Bis-Schiff base | nih.gov |

The conjugation of amino acids and peptides to the 8-aminoquinoline scaffold is a strategy employed to create hybrid molecules with potentially enhanced properties. The synthesis of these conjugates typically involves the formation of an amide bond between the 8-amino group of the quinoline and the carboxyl group of an amino acid or peptide. acs.orgresearchgate.netnih.gov

A common synthetic route involves the condensation of N-α-butoxycarbonyl (Boc)-protected amino acids with 8-quinolinamines in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (B109758) (CH2Cl2). acs.orgresearchgate.net For amino acids with reactive side chains, such as lysine (B10760008) or ornithine, the side-chain amino group is also protected, often with a Boc group. acs.orgresearchgate.net Following the coupling reaction, the protecting groups are removed to yield the final conjugate.

For instance, the synthesis of amino acid conjugates of 2-tert-butyl-5-alkoxy-6-methoxy-8-quinolinamines has been reported, where both hydrophobic and hydrophilic amino acids were successfully conjugated. acs.org Similarly, dipeptide and pseudodipeptide conjugates of ring-substituted 8-aminoquinolines have been synthesized to explore their biological activities. nih.gov While these syntheses start from 8-aminoquinolines, the methodologies are applicable to this compound, provided the N-oxide group is stable during the coupling and deprotection steps. A key consideration is the potential for simultaneous deoxygenation of the quinoline N-oxide during deprotection steps that utilize catalytic hydrogenation. acs.orgibs.re.kr

Research has also demonstrated the synthesis of bis(8-aminoquinolines) using amino acid linkers such as lysine, arginine, and ornithine, which provide two free amino groups for conjugation. researchgate.net

Table 2: Reagents for the Synthesis of Amino Acid Conjugates of 8-Quinolinamines

| 8-Quinolinamine Derivative | Amino Acid (Protected) | Coupling Agent | Reference |

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines | N-α-Boc-protected amino acids | DCC | acs.orgresearchgate.net |

| Ring-substituted 8-aminoquinolines | Not specified | Not specified | nih.gov |

| 8-Quinolinamine | Cbz-protected L-amino acids | DCC | nih.gov |

The synthesis of hybrid molecules combining 8-aminoquinoline and melatonin (B1676174) has been explored to develop multifunctional agents. nih.govresearchgate.net The synthetic strategies for creating these analogues involve multi-step reaction sequences to link the two moieties.

One reported synthesis of 8-aminoquinoline-melatonin hybrids involves the preparation of 2,2,2-trichloroethyl quinolin-8-ylcarbamate from 8-aminoquinoline. This intermediate is then reacted with tryptamine (B22526) under reflux in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a urea (B33335) linkage between the 8-aminoquinoline and the melatonin precursor.

Another approach involves the preparation of N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide from tryptamine, which is then reacted with 8-aminoquinoline derivatives to form the final hybrid molecule. nih.govresearchgate.net These synthetic routes demonstrate the feasibility of creating complex hybrid structures based on the 8-aminoquinoline scaffold. The adaptation of these syntheses to start from or incorporate this compound would require careful consideration of the reactivity and stability of the N-oxide group throughout the synthetic sequence.

Table 3: Intermediates in the Synthesis of 8-Aminoquinoline-Melatonin Hybrids

| Intermediate | Precursors | Key Reagents | Reference |

| 2,2,2-Trichloroethyl quinolin-8-ylcarbamate | 8-Aminoquinoline, 2,2,2-trichloroethyl carbonochloridate | Diisopropylethylamine | |

| Urea-linked hybrid | 2,2,2-Trichloroethyl quinolin-8-ylcarbamate, Tryptamine | DBU | |

| N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | Tryptamine, Chloroacetyl chloride | Not specified | nih.govresearchgate.net |

Amino Acid and Peptide Conjugates

Scalable and Efficient Synthetic Protocols

The development of scalable and efficient synthetic protocols is crucial for the practical application of this compound and its derivatives. Research has focused on methods that are both high-yielding and amenable to large-scale production.

A significant advancement in this area is the Rh(III)-catalyzed C-H activation for the regioselective amidation of quinoline N-oxides at the C-8 position. acs.orgibs.re.krnih.gov This method allows for the direct introduction of an amino group to form the this compound scaffold from readily available quinoline N-oxides. Two scalable procedures have been optimized: one using pre-generated chlorocarbamates and another employing a two-step, one-pot process directly with carbamates. acs.orgibs.re.kr These reactions are reported to be highly convenient for gram-scale synthesis under mild conditions. acs.orgibs.re.krnih.gov The reaction shows good functional group tolerance and is regiospecific for the C-8 position. acs.orgibs.re.kr

Another efficient method reported for the synthesis of related compounds is the microwave-assisted palladium-catalyzed N-arylation followed by a Riley oxidation to prepare 8-(N,N-dialkylamino)quinoline-2-carbaldehydes. acs.orgresearchgate.netarkat-usa.org This protocol, starting from 8-bromo-2-methylquinoline, has been shown to be scalable and provides moderate-to-high yields of novel quinolines that can serve as precursors for further functionalization, such as the formation of Schiff bases. acs.orgresearchgate.netarkat-usa.org

Table 4: Scalable Synthetic Protocols for 8-Aminoquinoline Derivatives

| Synthetic Method | Starting Material | Key Catalyst/Reagent | Scale | Reference |

| Rh(III)-catalyzed C-H amidation | Quinoline N-oxides | [{Cp*RhCl2}2], AgNTf2, AgOAc | Gram-scale | acs.orgibs.re.krnih.gov |

| Microwave-assisted Pd-catalyzed N-arylation/Riley oxidation | 8-Bromo-2-methylquinoline | Pd(0) and P-ligands | Not specified | acs.orgresearchgate.netarkat-usa.org |

Coordination Chemistry and Metal Complexation of 8 Aminoquinoline N Oxide Ligands

Ligand Design Principles and Chelation Properties of 8-Aminoquinoline (B160924) N-Oxide

The design of 8-Aminoquinoline N-Oxide as a ligand is rooted in the established chelating capabilities of the 8-aminoquinoline (8-AQ) framework. In 8-AQ, the presence of two nitrogen atoms—one from the quinoline (B57606) ring and one from the amino group at the 8-position—allows it to act as a bidentate chelating agent, forming stable complexes with various metal ions. mdpi.com The introduction of an N-oxide functional group to the quinoline nitrogen is a deliberate design choice intended to modify the ligand's electronic and steric properties.

Chelation by this compound would likely occur via the exocyclic amino nitrogen and the N-oxide oxygen atom, forming a stable five-membered chelate ring with a metal center. This bidentate N,O-coordination is a common motif for N-oxide ligands. Compared to its parent compound, 8-aminoquinoline, which forms N,N-bidentate complexes, the N-oxide derivative offers a different set of donor atoms with distinct electronic signatures. While 8-aminoquinoline has been noted to form unstable metal complexes in some cases, modifications to its structure, such as creating bis-8-aminoquinoline derivatives, have been shown to enhance chelation selectivity and stability, particularly for copper ions. nih.gov The N-oxide functionalization represents another strategy to tune these properties, although comprehensive experimental data on its chelation performance remains limited.

Synthesis and Structural Characterization of Metal Complexes

Detailed experimental reports on the synthesis and structural characterization of homoleptic or simple heteroleptic complexes where this compound is the primary ligand are not widely available in the reviewed literature. The following sections summarize the state of research for the specified metal ions, referencing studies on the closely related 8-aminoquinoline (8-AQ) ligand to provide context on the expected coordination behavior.

There is no specific information available in the search results regarding the synthesis and structural characterization of Zinc(II) coordination compounds with this compound.

However, extensive research has been conducted on Zn(II) complexes with the parent ligand, 8-aminoquinoline (8-AQ). For instance, two 8-aminoquinoline-based Zn(II) complexes, formulated as [Zn{(8-AMQ)(X)}₂] where X is dicyanamide (B8802431) (dca) or tricyanomethane (TCM), have been synthesized and characterized. acs.org X-ray diffraction studies revealed that these complexes crystallize in monoclinic (P2₁/c) and triclinic (P-1) space groups, respectively. acs.org The coordination environment around the Zn(II) center involves the N-donor atoms of the 8-AQ ligand. acs.org These studies highlight the use of 8-AQ in constructing supramolecular networks through hydrogen bonding and π–π stacking interactions. acs.org

Table 1: Crystallographic Data for a Representative Zn(II)-8-Aminoquinoline Complex Data presented for the analogous 8-aminoquinoline (8-AMQ) ligand due to lack of data for the N-Oxide.

| Compound | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| [Zn{(8-AMQ)(dca)}₂] | C₂₂H₁₆N₈Zn | Monoclinic | P2₁/c | acs.org |

Specific synthesis and structural characterization data for Iron(III) complexes with this compound as the ligand are not found in the available literature.

For context, studies on the parent 8-aminoquinoline (8-AQ) show its utility in forming Fe(III) complexes. A one-pot synthesis reacting 8-aminoquinoline, 2-pyridinecarboxaldehyde, and iron(III) nitrate (B79036) in methanol (B129727) yields a six-coordinated complex, [Fe(pyridyl-imine)₂]³⁺. polyu.edu.hk This complex demonstrates how the 8-AQ framework can be incorporated into larger, multidentate ligand systems. Additionally, 8-amidoquinolines, which are derivatives of 8-AQ, are used as directing groups in Fe(III)-catalyzed C-H functionalization reactions, where a chelation intermediate between the iron center and the bidentate 8-amidoquinoline is proposed to be key to the reaction mechanism. mdpi.com

No information regarding the synthesis or structural characterization of Manganese(IV) coordination compounds with this compound was found in the provided search results. Research on manganese complexes with the parent 8-aminoquinoline ligand primarily focuses on the Mn(II) oxidation state. benthamopen.com Studies have reported the synthesis of trinuclear Mn(II) benzoate (B1203000) complexes, such as [Mn₃(2-NO₂C₆H₄COO)₆(AQ)₂], which feature 8-aminoquinoline as an ancillary ligand. benthamopen.com

There is a lack of specific literature detailing the synthesis and structure of Cobalt(II) or Cobalt(III) complexes with this compound.

The coordination chemistry of cobalt with 8-aminoquinoline (8-AQ), however, is documented. Five-coordinate nitrosylcobalt complexes with the formula [Co(C₉H₈N₂)₂NO]X₂ (where C₉H₈N₂ is 8-aminoquinoline) have been isolated. oup.com Infrared and UV spectroscopy suggest a tetragonal pyramidal geometry for these complexes. oup.com More recently, studies on cobalt-catalyzed reactions have identified cyclometalated cobalt(II) and cobalt(III) intermediates involving N-(quinolin-8-yl)benzamide derivatives. acs.org For example, a bis-cyclometalated octahedral cobalt(III) species was isolated and characterized by X-ray diffraction, providing insight into potential cobalt-ligand interactions. acs.org

Table 2: Selected Bond Lengths for a Bis-cyclometalated Cobalt(III) Complex with an 8-Aminoquinoline Derivative Data presented for an analogous N-(quinolin-8-yl)benzamide ligand due to lack of data for the N-Oxide.

| Bond | Length (Å) | Ref. |

|---|---|---|

| Co(1)−C(16) | 1.924 | acs.org |

| Co(1)−C(32) | 1.920 | acs.org |

| Co(1)−N(1) | 1.987 | acs.org |

| Co(1)−N(2) | 1.907 | acs.org |

| Co(1)−N(3) | 1.988 | acs.org |

There are no specific synthesis or structural characterization reports for Copper(II) complexes with this compound in the search results.

The interaction of Cu(II) with 8-aminoquinoline (8-AQ) and its derivatives is the most extensively studied among the first-row transition metals. The 8-AQ moiety is a potent chelator for Cu(II). mdpi.com Ligands designed with an 8-aminoquinoline core and a side chain at the C2 position can act as tetradentate chelators, forming stable, square-planar N4 complexes with a 1:1 metal-to-ligand stoichiometry. rsc.org Such ligands have been found to be highly selective for Cu(II) over other biologically relevant metal ions like Zn(II) and Fe(III). rsc.org In one study, a model Cu(II) complex with a surrogate ligand, 2-[(quinolin-8-ylamino)methyl]phenol, was synthesized and its crystal structure determined, suggesting that one oxygen and two nitrogen atoms are the most likely binding sites in more complex systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

Studies on metal complexes with 8-aminoquinoline and its derivatives have revealed a variety of crystal structures and packing arrangements. For instance, zinc(II) complexes with 8-aminoquinoline have been shown to crystallize in different space groups, such as the monoclinic P2₁/c and the triclinic P-1, depending on the co-ligands present. acs.orgresearchgate.net This highlights the structural diversity achievable with this ligand system. The crystal structures are often stabilized by intermolecular hydrogen bonding interactions, including N-H···N and C-H···N bonds, which can lead to the formation of supramolecular architectures like 2-D layered structures or 1-D coordination polymers. acs.orgresearchgate.net

In the context of platinum(II) complexes, X-ray diffraction has confirmed the square planar geometry around the metal center in related compounds. researchgate.net For example, the crystal structure of a cyclometalated palladium(II) complex, a close relative of platinum(II) complexes, derived from an 8-aminoquinoline-based iminophosphorane ligand has been determined, elucidating the κ³-C,N,N coordination mode. nih.gov Similarly, the structures of various other transition metal complexes with Schiff bases derived from 8-aminoquinoline have been resolved using this technique, confirming the coordination environment of the metal ions. researchgate.net

The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions and space group, are fundamental for understanding the structure-property relationships in these coordination compounds.

Table 1: Crystallographic Data for Selected 8-Aminoquinoline-Based Metal Complexes

| Compound | Formula | Crystal System | Space Group | Ref. |

| [Zn(8-AMQ)₂(dca)] | [Zn{(8-AMQ)(dca)}₂] | Monoclinic | P2₁/c | acs.org |

| [Zn(8-AMQ)₂(TCM)] | [Zn{(8-AMQ)(TCM)}₂] | Triclinic | P-1 | acs.org |

| [Ni(pytIsal)]ClO₄ | [Ni(C₁₅H₁₁N₂S)]ClO₄ | Triclinic | P1 | researchgate.net |

| [Ni(pytAzosal)]ClO₄·H₂O | [Ni(C₁₄H₁₀N₄OS)]ClO₄·H₂O | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| Cadmium-8-aminoquinoline complex | [Cd(8-aminoql)₂(ClO₄)₂] | --- | --- | researchgate.net |

| Cadmium-8-aminoquinoline complex | [Cd(8-aminoql)₂(SCN)₂] | --- | --- | researchgate.net |

| Cadmium-8-aminoquinoline complex | [Cd(8-aminoql)₂(N₃)₂] | --- | --- | researchgate.net |

Note: "dca" stands for dicyanamide and "TCM" for tricyanomethane. "pytIsal" and "pytAzosal" are Schiff base ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR are particularly useful for elucidating the coordination environment of ligands like this compound upon complexation.

In the free 8-aminoquinoline (8-AMQ) ligand, the aromatic protons typically appear in the range of δ 6.92–8.77 ppm in the ¹H NMR spectrum, with the NH₂ protons showing a peak around δ 7.37 ppm. acs.org The aromatic carbons in the ¹³C NMR spectrum are observed between δ 110.15–147.53 ppm. acs.org Upon coordination to a metal center, such as zinc(II), noticeable shifts in these NMR signals occur. For instance, in Zn(II) complexes, the aromatic proton signals shift to ranges of δ 6.84–8.69 ppm, and the NH₂ proton signal shifts to δ 7.43 ppm. acs.org These shifts confirm the coordination of the 8-AMQ ligand to the metal ion through its nitrogen donor atoms. acs.org Similar shifts are expected for complexes of this compound.

For platinum(II) complexes, ¹⁹⁵Pt NMR spectroscopy provides direct information about the platinum's coordination environment. nih.gov ¹H NMR studies have also been instrumental in confirming the S-bonding of a dimethyl sulfoxide (B87167) (DMSO) ligand to the platinum(II) center in a mixed-ligand complex with 8-aminoquinoline. researchgate.net

NMR spectroscopy is also used to characterize derivatives of 8-aminoquinoline. For example, the ¹H NMR spectra of various N-substituted 8-aminoquinoline derivatives have been reported, showing characteristic signals for the quinoline ring protons and the substituents. mdpi.comamegroups.org These data serve as a reference for analyzing the spectra of their corresponding metal complexes. The characterization of Schiff base ligands derived from 8-aminoquinoline and their complexes also heavily relies on ¹H and ¹³C NMR data. researchgate.net

Table 2: Selected ¹H NMR Chemical Shifts (δ, ppm) for 8-Aminoquinoline and its Derivatives

| Compound | Solvent | Aromatic Protons | NH₂/NH Protons | Other Characteristic Protons | Ref. |

| 8-Aminoquinoline (8-AMQ) | DMSO-d₆ | 6.92–7.36, 8.76–8.77 | 7.37 | - | acs.org |

| N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide | CDCl₃ | 7.46–7.56, 8.17, 8.67–8.71, 8.81 | 6.32, 10.08 | 1.47–1.55, 1.68–1.81, 1.85–1.92, 2.35, 2.40–2.48, 3.08–3.18, 3.52–3.58, 4.29 | mdpi.com |

| 8-(N-methyl-N-picolylamino)-quinoline-2-carbaldehyde | CDCl₃ | 8.59, 8.21, 7.70, 7.59, 7.37-7.26, 7.19, 7.12, 7.05 | - | 9.68 (CHO), 4.95 (CH₂), 2.99 (CH₃) | researchgate.net |

| [Zn(8-AMQ)₂(dca)] | DMSO-d₆ | 6.84–7.42, 8.14–8.69 | 7.43 | - | acs.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide valuable information about the functional groups present in a molecule and how they are affected by coordination to a metal ion. For this compound complexes, these techniques are crucial for identifying the coordination sites of the ligand.

In the IR spectrum of free 8-aminoquinoline (8-AMQ), characteristic stretching vibrations for the N-H bonds of the amino group are observed in the range of 3355–3450 cm⁻¹. nih.gov The C=C and phenyl ring stretching vibrations appear at approximately 1615 cm⁻¹ and in the 1364–1428 cm⁻¹ region, respectively. nih.gov Upon complexation with a metal ion like Zn(II), these vibrational frequencies shift. For instance, the N-H stretching bands shift to lower wavenumbers (e.g., 3160-3165 cm⁻¹), and the ring stretching vibrations also show shifts, indicating the involvement of the quinoline ring's nitrogen and the amino group's nitrogen in coordination. nih.gov The appearance of new bands at lower frequencies, such as those observed around 582-585 cm⁻¹ and 1039-1242 cm⁻¹ in Zn(II) complexes, can be assigned to the Zn-N stretching and C-N-Zn bending vibrations, respectively, providing direct evidence of coordination. nih.gov

For the N-oxide derivative, the N-O stretching vibration is a key diagnostic peak. While not explicitly detailed for this compound in the provided search results, in related quinoline N-oxide complexes, this band is expected to shift upon coordination through the oxygen atom.

IR spectroscopy has been widely used to characterize various metal complexes of 8-aminoquinoline derivatives, including Schiff bases and their complexes with transition metals like Cu(II), Ni(II), and Zn(II). researchgate.netresearchgate.netfrontiersin.org The shifts in the C=N (imine) stretching vibration upon complexation are indicative of the imine nitrogen's involvement in bonding to the metal center. researchgate.netfrontiersin.org

Raman spectroscopy complements IR spectroscopy and has been used to study 8-aminoquinoline-based systems. nih.govacs.org The combined use of both techniques provides a more complete picture of the vibrational properties of these coordination compounds. e-bookshelf.de

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for 8-Aminoquinoline and a Zn(II) Complex

| Functional Group | 8-Aminoquinoline (Free Ligand) | [Zn(8-AMQ)₂(dca)] | [Zn(8-AMQ)₂(TCM)] | Ref. |

| ν(N-H) | 3355–3450 | 3160 | 3165 | nih.gov |

| ν(C=C) | 1615 | 1600 | 1607 | nih.gov |

| ν(phenyl ring) | 1428, 1364 | 1410, 1340 | 1422, 1370 | nih.gov |

| ν(Zn-N) | - | 585 | 582 | nih.gov |

| ν(C-N-Zn) | - | 1039, 1206 | 1075, 1242 | nih.gov |

UV-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS)

UV-Visible (UV-Vis) and Diffuse Reflectance Spectroscopy (DRS) are electronic spectroscopy techniques used to study the electronic transitions within a molecule and its metal complexes. These techniques are particularly useful for investigating the formation of complexes in solution and for characterizing the electronic properties of solid-state materials.

The UV-Vis spectrum of 8-aminoquinoline derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. frontiersin.org For example, a Schiff base derived from 8-aminoquinoline exhibits bands at 229 nm and 259 nm (π→π) and 302 nm (n→π). frontiersin.org Upon complexation with a metal ion, these bands can shift, and new bands, such as ligand-to-metal charge transfer (LMCT) bands, may appear. frontiersin.org

The formation of a copper(II) complex with an 8-aminoquinoline derivative, for instance, can induce a shift in the absorption maximum, indicating complexation. researchgate.net This phenomenon is often used to study the metal-chelating activity of these ligands. The appearance of an isosbestic point in the UV-Vis spectra upon titration with a metal ion provides strong evidence for the formation of a single complex species. mdpi.com

For solid samples, Diffuse Reflectance Spectroscopy (DRS) is employed. This technique has been used alongside UV-Vis spectroscopy to characterize Schiff base compounds derived from 8-aminoquinoline. researchgate.net

In the context of platinum(II) complexes, UV-Vis spectroscopy can provide insights into the d-d electronic transitions of the metal center, although these are often weak and can be obscured by more intense charge-transfer bands. The technique is also valuable for monitoring the kinetics of substitution reactions, such as the replacement of a chloride ligand by DMSO in a Pt(II)-8-aminoquinoline complex. researchgate.net

Table 4: UV-Visible Absorption Maxima (λ_max, nm) for an 8-Aminoquinoline Derivative and its Ni(II) Complex

| Compound | Solvent | λ_max (nm) | Assignment | Ref. |

| Schiff base ligand (H₂L) | Methanol | 229, 259 | π→π | frontiersin.org |

| 302 | n→π | frontiersin.org | ||

| [Ni(H₂L)(NO₃)]·2H₂O | Methanol | 229, 259 | π→π | frontiersin.org |

| 302 | n→π | frontiersin.org | ||

| 401 | LMCT | frontiersin.org |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) Analysis

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) analysis are powerful surface-sensitive and elemental analysis techniques, respectively, that provide valuable information about the elemental composition and chemical states of atoms in a sample.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the oxidation states of elements within a coordination compound. By analyzing the binding energies of core-level electrons, one can confirm the presence of the metal ion and the ligand's constituent elements (C, N, O). For instance, XPS analysis of zinc complexes with 8-aminoquinoline (8-AMQ) confirms the presence of Zn, N, C, and O. acs.org The technique can also provide evidence of coordination by observing shifts in the binding energies of the donor atoms upon complexation. For example, in a polymer grafted with 8-aminoquinoline, the N 1s XPS spectrum shows peaks corresponding to different nitrogen environments (C=N, -NH, -NH₂⁺). mdpi.com After adsorption of Pd(II), these N 1s peaks shift, indicating a chelation interaction between the nitrogen atoms and the palladium ion. mdpi.com

Energy-Dispersive X-ray (EDX) Analysis , often coupled with a scanning electron microscope (SEM), is used to determine the elemental composition of a material. acs.org EDX analysis of zinc complexes of 8-AMQ has confirmed the presence of carbon, nitrogen, and zinc, and in some cases oxygen, consistent with the expected composition. acs.org This technique can also provide the weight percentage of each element in the complex. acs.org EDX has been used to confirm the presence of palladium in polymer films functionalized with 8-aminoquinoline derivatives, showing a distinct band for Pd at its characteristic energy. diva-portal.org

Together, XPS and EDX provide complementary information that is crucial for confirming the successful synthesis and for understanding the electronic structure and coordination in this compound complexes.

Table 5: Application of XPS and EDX in the Analysis of 8-Aminoquinoline-Based Systems

| Technique | System Studied | Information Obtained | Ref. |

| XPS | Zinc(II) complexes of 8-AMQ | Elemental composition (Zn, N, C, O), confirmation of complex formation. | acs.org |

| XPS | 8-aminoquinoline-grafted polymer | Identification of different nitrogen chemical environments (C=N, -NH, -NH₂⁺) and shifts upon Pd(II) chelation. | mdpi.com |

| EDX | Zinc(II) complexes of 8-AMQ | Elemental composition (C, N, Zn, O) and weight percentages. | acs.org |

| EDX | Pd-containing polymer film | Confirmation of the presence of palladium. | diva-portal.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique exclusively applied to species with unpaired electrons, such as transition metal complexes and organic radicals. srce.hrethz.chlibretexts.org The technique is based on the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field, causing transitions between the spin energy levels. srce.hr The resulting EPR spectrum provides critical information about the electronic structure of the paramagnetic center, including the identity and number of interacting nuclei and their spatial relationship to the unpaired electron. srce.hrlibretexts.org Key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A). srce.hr

For metal complexes of this compound involving paramagnetic metal ions like Cu(II) or Mn(II), EPR spectroscopy serves as a powerful tool for probing the coordination environment of the metal center. semanticscholar.orgntu.edu.sg While specific EPR data for this compound complexes are not extensively documented in the provided literature, analysis of closely related quinoline-based complexes provides significant insight into the expected spectral features.

In the case of Cu(II) complexes, which have a 3d⁹ electron configuration, EPR spectra can confirm the monomeric or dimeric nature of the complex and detail the geometry around the copper ion. arizona.eduresearchgate.net For instance, a Cu(II) complex with an aminoquinoline-based tridentate ligand, Cu²⁺(PQM), exhibited a distinct Cu²⁺ signal with g-values of g|| = 2.07 and g⊥ = 2.055, characteristic of a tetragonally distorted octahedral geometry. semanticscholar.org Similarly, EPR studies on other anilido-aldimine Cu(II) complexes with quinolinyl moieties show g⊥ values around 2.04–2.09 and g║ values around 2.11–2.16. mdpi.com The hyperfine splitting patterns, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), provide further structural details. semanticscholar.org

EPR can also identify and characterize radical species that may be generated in reactions involving quinoline N-oxides. In a study on the electrochemical reaction of quinoline N-oxide with morpholine (B109124), the morpholine radical was detected with specific magnetic resonance parameters: g = 2.0069, aN = 6.70 G, and 2:aH = 3.55 G. researchgate.netmdpi.com The presence of a Cu(II) catalyst in the reaction was also monitored by EPR, where the signal from copper acetate (B1210297) dimers disappeared upon coordination with morpholine, indicating the formation of a new complex. researchgate.netmdpi.com

Manganese complexes involving N-oxide ligands have also been studied. A photocatalyst based on a manganese(I) complex with a 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide ligand was investigated using EPR to understand its reaction mechanism under visible light. ntu.edu.sg These examples underscore the utility of EPR in elucidating the electronic properties and reactive intermediates of metal complexes containing N-oxide functionalized heterocyclic ligands, which is directly applicable to the study of this compound complexes.

Table 1: EPR Data for Related Quinoline and N-Oxide Metal Complexes | Complex/System | Metal Ion | g-Values | Hyperfine Coupling Constants (A) | Reference | | :--- | :--- | :--- | :--- | :--- | | Cu²⁺(PQM) | Cu(II) | g|| = 2.07, g⊥ = 2.055 | I = 3/2 for Cu | semanticscholar.org | | Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl | Cu(II) | g|| = 2.11–2.16, g⊥ = 2.04–2.09 | Not specified | mdpi.com | | [Cu1(NO₂)₂] in acetonitrile (B52724) | Cu(II) | g = (2.059, 2.312) | A(Cu) = (0, 24, 162) × 10⁻⁴ cm⁻¹ | researchgate.net | | Morpholine radical (from reaction with Quinoline N-Oxide) | --- | g = 2.0069 | a(N) = 6.70 G, a(H) = 3.55 G | researchgate.netmdpi.com | | Cu(OAc)₂ + Morpholine in CH₃CN | Cu(II) | g = 2.129 | a(Cu) = 72 G | researchgate.netmdpi.com |

Supramolecular Interactions in Crystal Packing of this compound Metal Complexes

Hydrogen Bonding:

Hydrogen bonds are crucial in stabilizing the crystal structures of these complexes. In studies of zinc complexes with the closely related 8-aminoquinoline (8-AMQ) ligand, extensive networks of hydrogen bonds are observed. acs.orgacs.orgacs.org The crystal packing in [Zn{(8-AMQ)(dca)}₂] and [Zn{(8-AMQ)(TCM)}₂] features both N-H···N and weak C-H···N interactions. acs.orgresearcher.liferesearchgate.net These interactions link adjacent complex molecules, creating robust supramolecular synthons. acs.orgacs.org The amino group of the 8-AMQ ligand acts as a hydrogen bond donor, while nitrogen atoms from neighboring ligands or counter-anions serve as acceptors. acs.org The N-oxide group in this compound would provide an additional, strong hydrogen bond acceptor site (N-O···H), further enhancing the complexity and stability of the resulting supramolecular assemblies. In related quinoline derivatives, intermolecular hydrogen bonds such as O-H···N and N-H···O are frequently observed, playing a key role in the packing behavior. grafiati.com

π-π Stacking Interactions:

The interplay of these non-covalent forces—hydrogen bonding involving the amino and N-oxide groups and π-π stacking of the aromatic rings—is fundamental to the crystal engineering of this compound metal complexes, enabling the design of materials with specific structural motifs and properties. acs.orgacs.org

Table 2: Supramolecular Interactions in Related Quinoline-Based Metal Complexes

| Complex | Interaction Type | Description / Key Distances | Reference |

|---|---|---|---|

| [Zn{(8-AMQ)(dca)}₂] | N-H···N Hydrogen Bonds | Connects adjacent complex molecules. | acs.orgacs.org |

| [Zn{(8-AMQ)(dca)}₂] | C-H···N Interactions | Weak interactions contributing to packing. | acs.orgacs.org |

| [Zn{(8-AMQ)(dca)}₂] | π···π Stacking | Occurs between quinoline rings of neighboring complexes. | acs.orgacs.org |

| [Zn{(8-AMQ)(TCM)}₂] | N-H···N Hydrogen Bonds | Forms supramolecular synthons. | acs.orgacs.org |

| [Zn{(8-AMQ)(TCM)}₂] | π···π Stacking | Confirmed by Hirshfeld surface analysis. | acs.orgacs.org |

| [Cu(pydco)(phen)(H₂O)] | π···π Stacking & H-Bonding | Expands discrete complexes into 2D networks. | rsc.org |

| 8-iodoquinolinium chloride dihydrate | O-H···Cl & N-H···O | Forms hydrogen-bonded chains and sheets. | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | --- |

| 8-Aminoquinoline | 8-AMQ |

| Copper(II) | Cu(II), Cu²⁺ |

| Manganese(II) | Mn(II) |

| Zinc(II) | Zn(II) |

| [Zn{(8-AMQ)(dca)}₂] | --- |

| [Zn{(8-AMQ)(TCM)}₂] | --- |

| Copper(II) acetate | Cu(OAc)₂ |

| [Cu(pydco)(phen)(H₂O)] | --- |

| 8-iodoquinolinium chloride dihydrate | C₉H₇IN⁺·Cl⁻·2H₂O |

| Pyridine-2,6-dicarboxylic acid N-oxide | H₂pydco |

| Morpholine | --- |

Computational and Theoretical Investigations of 8 Aminoquinoline N Oxide Systems

Density Functional Theory (DFT) Studies

DFT has become an indispensable tool for examining the nuances of 8-Aminoquinoline (B160924) N-Oxide and its derivatives. These studies encompass a wide range of properties, from the fundamental electronic structure to the prediction of spectroscopic and non-linear optical characteristics.

While direct computational studies on the isolated 8-Aminoquinoline N-Oxide molecule are not extensively detailed in the reviewed literature, a wealth of information can be derived from the analysis of its closely related derivatives, such as Schiff bases and metal complexes.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy gap between them (ΔE) indicates chemical stability and polarizability. scbt.com For Schiff base derivatives of 8-aminoquinoline, the calculated HOMO-LUMO energy gap has been shown to be a key indicator of biological function and optoelectronic significance. researchgate.netnih.gov For instance, in two Schiff base compounds derived from 8-aminoquinoline, LNAPH and LO-VAN, the calculated HOMO-LUMO energy gaps were found to be 3.82 eV and 4.08 eV, respectively, suggesting potent biological activity. researchgate.netnih.gov In a proton transfer complex formed between 8-aminoquinoline and chloranilic acid, the HOMO-LUMO gap was calculated to be 2.140 eV. tandfonline.com Analysis of various monosubstituted quinoline (B57606) compounds shows that the nature of the substituent significantly affects the HOMO and LUMO energy levels. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For Schiff bases derived from 8-aminoquinoline, MEP analysis has been used to identify the reactive sites of the molecules. researchgate.netnih.govresearchgate.net These maps illustrate the charge-related features and help in understanding intermolecular interactions. nih.gov In zinc complexes of 8-aminoquinoline, the MEP is positive over the aromatic hydrogen atoms and the π-system of the quinoline ring, confirming the tendency of the amino groups to act as hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO): NBO analysis provides insight into intramolecular charge transfer, hyper-conjugative interactions, and the stabilization energy associated with electron delocalization from donor to acceptor orbitals. acs.orgresearchgate.netwisc.edu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and estimates their energetic importance using second-order perturbation theory. acs.org In studies of zinc complexes with 8-aminoquinoline, NBO analysis revealed significant hyper-conjugative interactions and a high potential for charge transfer mechanisms. acs.org For a copper(II) complex, NBO analysis helped explain the formation of C—H⋯O interactions in electrostatic terms. researchgate.net

Density of States (DOS): DOS analysis is employed to understand the contribution of different orbitals to the valence and conduction bands, which provides insights into the electronic properties and conductivity of a material. acs.org For zinc complexes of 8-aminoquinoline, DOS investigations have suggested good conductivity and reactivity properties. acs.org Similarly, in a novel copper(II) complex of an 8-aminoquinoline isomer, DOS analysis was used alongside FMO energies to calculate reactivity descriptors. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| LNAPH (Schiff Base) | - | - | 3.82 | researchgate.netnih.gov |

| LO-VAN (Schiff Base) | - | - | 4.08 | researchgate.netnih.gov |

| 8-AQ / Chloranilic Acid Complex | -5.468 | -3.328 | 2.140 | tandfonline.com |

Computational methods, particularly DFT, are powerful tools for simulating the vibrational spectra (IR and Raman) of molecules. scholarena.com These theoretical spectra, when compared with experimental data, allow for reliable vibrational assignments of fundamental modes, overtones, and combination bands. researchgate.net

For 8-hydroxyquinoline (B1678124) N-oxide, a compound structurally similar to this compound, DFT calculations using B3LYP functionals have been shown to accurately reproduce experimental IR and Inelastic Neutron Scattering (INS) spectra. researchgate.net This allows for a detailed and reliable assignment of vibrational modes. researchgate.net Similarly, for Schiff bases derived from 8-aminoquinoline, DFT has been used to support experimental IR and Raman spectral data, leading to better structural insights. researchgate.netnih.gov For example, in the characterization of LNAPH and LO-VAN, the theoretical IR values for C-Ophenolic, C=C, and C-H stretching were found to correlate well with the experimental data. nih.gov The comparison of experimental and theoretical spectra is a crucial step in confirming the structure of newly synthesized ligands. researchgate.netnih.gov

The search for new materials with significant non-linear optical (NLO) properties for applications in optoelectronics and laser technology has spurred computational investigations into various organic molecules. researchgate.net NLO properties are governed by the molecule's polarizability (α) and, more importantly, its first hyperpolarizability (β). researchgate.netresearchgate.net

While specific NLO data for this compound is scarce, studies on related compounds provide valuable insights. Computational studies on pyridine (B92270) N-oxide, a parent structure, have investigated its polarizability and hyperpolarizability using various levels of theory. researchgate.netresearchgate.net Furthermore, extensive DFT calculations have been performed on Schiff bases derived from 8-aminoquinoline. researchgate.netresearchgate.netresearchgate.net These studies calculate parameters like dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess their potential as NLO materials. researchgate.netresearchgate.net For instance, a series of bis-Schiff bases derived from 5-substituted-8-aminoquinoline were found to have βtotal values larger than that of urea (B33335), a standard NLO reference material, with the nitro-substituted derivative identified as the most promising NLO candidate. researchgate.netresearchgate.net

| Compound Type | Reported β Value (esu) | Note | Reference |

|---|---|---|---|

| 8-Aminoquinoline Derivative | 2.24 x 10-30 | - | researchgate.net |

| Generic Quinoline Derivative | 15.827 x 10-30 | 121.75 times that of urea | researchgate.net |

| Generic Quinoline Derivative | 4.19 x 10-30 | 32 times that of urea | researchgate.net |

| 8-AQ Schiff Base (III-NO2) | - | Identified as best NLO material in its series | researchgate.net |

Understanding the redox behavior of 8-aminoquinoline systems is crucial for their application in medicinal chemistry and materials science. chemrxiv.org Combined experimental and computational studies on the parent molecule, 8-aminoquinoline (8-AQ), have provided a deep understanding of its electrochemical properties. chemrxiv.orgcharge-transfer.plresearchgate.net

These studies utilize cyclic voltammetry and pulse voltammetry over a wide pH range to investigate both anodic and cathodic processes. chemrxiv.orgresearchgate.net The experimental results are supported by DFT-based quantum chemical calculations that explore the energy landscapes of potential oxidation and reduction pathways. chemrxiv.org This combined approach has successfully identified different oxidation pathways for 8-AQ that are strongly dependent on pH, whereas the reduction mechanism appears to be consistent across the pH range investigated. chemrxiv.orgcharge-transfer.pl The remarkable similarity between measured and calculated UV-Vis spectra lends high confidence to the proposed reaction schemes. charge-transfer.pl Such studies conclude that while drugs containing the 8-AQ scaffold are unlikely to undergo reduction in the human body, they might be susceptible to oxidation by certain enzymes. charge-transfer.pl These comprehensive investigations on 8-AQ serve as a foundational framework for predicting and understanding the redox properties of its N-oxide derivative.

Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Computational Mechanistic Elucidation

DFT calculations are instrumental in unraveling the complex mechanisms of chemical reactions involving quinoline N-oxide systems, particularly in transition metal-catalyzed C-H functionalization.

The N-oxide group in quinoline N-oxide plays a crucial role as a directing group in transition metal catalysis, guiding functionalization to specific positions on the quinoline core. Computational studies have been vital in explaining the observed regioselectivity, particularly the competition between C-H activation at the C2 and C8 positions. acs.orgrsc.org

DFT calculations have been used to investigate the mechanisms of palladium- and iridium-catalyzed C-H functionalization of quinoline N-oxides. acs.orgnih.gov These reactions typically proceed through a catalytic cycle involving several key steps: C-H activation, denitrogenation (if using azides), amido insertion, and protodemetalation. acs.org

A key finding from these studies is that the N-oxide directs the metal catalyst to the C8 position, facilitating the formation of a stable five-membered metallacycle intermediate. acs.org In contrast, activation at the C2 position would lead to a more strained and less stable four-membered intermediate. acs.org DFT calculations have quantified the energy profiles for these competing pathways. For the Ir(III)-catalyzed amidation of quinoline N-oxide, the apparent activation energy for C2-amidation was calculated to be as high as 51.1 kcal/mol, rendering it kinetically impossible under the reaction conditions, thus explaining the exclusive formation of the C8 product. acs.org Similarly, in a Pd(II)Cl2-catalyzed reaction, the pathway involving C8 activation via a σ-metallacycle was found to have a turnover-determining transition state energy of ~17 kcal mol−1, which is significantly lower than the ~29 kcal mol−1 barrier for the C2 activation pathway. rsc.org These computational results accurately predict and rationalize the experimentally observed C8 selectivity. rsc.orgacs.org

| Catalyst/Reaction | Pathway | Calculated Activation Energy (kcal/mol) | Conclusion | Reference |

|---|---|---|---|---|

| Ir(III)-catalyzed amidation | C8-Amidation | - | Kinetically favored | acs.org |

| Ir(III)-catalyzed amidation | C2-Amidation | 51.1 | Kinetically impossible | acs.org |

| Pd(II)Cl2-catalyzed activation | C8-Activation | ~17 | Preferred pathway | rsc.org |

| Pd(II)Cl2-catalyzed activation | C2-Activation | ~29 | Not competitive | rsc.org |

Origins of Regioselectivity and Site-Selectivity in Catalytic Reactions

Computational studies have been instrumental in understanding the high regioselectivity observed in catalytic C-H functionalization reactions of quinoline N-oxides. The preference for functionalization at the C8 position over other positions, such as C2, is a recurrent theme.

Density Functional Theory (DFT) calculations on the Iridium(III)-catalyzed amidation of quinoline N-oxide have shown that the reaction proceeds exclusively at the C8 position. acs.org The investigation revealed that C2-amidation is kinetically unfeasible under the reaction conditions, with a calculated apparent activation energy of up to 51.1 kcal/mol. acs.org The origin of this pronounced site selectivity lies in the stability of the intermediates formed during the catalytic cycle. The C-H activation at the C8 position leads to a stable 5-membered iridacycle intermediate. acs.org In contrast, activation at the C2 position would form a highly unstable 4-membered ring. acs.org This difference in stability of the metallacycle intermediates is a key factor governing the regioselectivity. acs.orgacs.org

Similarly, in the palladium(II)-catalyzed C8-arylation of quinoline N-oxide, the observed regioselectivity was rationalized by the relative stability of the 5- and 4-membered palladacycles formed after C8–H and C2–H bond activation, respectively. acs.org The formation of the 5-membered metallacycle via C8–H activation is favored. acs.org

The role of solvents and additives is also critical in controlling site-selectivity. For instance, in the Pd(OAc)₂-catalyzed arylation, the use of acetic acid was found to be crucial for C8 selectivity. acs.org When acetic acid was replaced with solvents like dimethylformamide or tert-butyl alcohol, the selectivity inverted, with the C2-aryl isomer becoming the predominant product. acs.org This highlights that reaction conditions, in conjunction with the inherent structural properties of the substrate-catalyst complex, dictate the final regiochemical outcome.

Rationalization of Metal Effects and Catalytic Cycles

Theoretical studies have provided detailed mechanisms for metal-catalyzed reactions involving quinoline N-oxide, clarifying the role of the metal center and additives.

For the Ir(III)-catalyzed amidation, DFT calculations elucidated a four-step catalytic cycle:

C–H Activation : Acetate-assisted cyclometalation occurs at the C8 position, forming a 5-membered iridacycle. acs.org

Denitrogenation : The azide (B81097) coordinates to the metal center, followed by the release of N₂ to generate a metal-nitrenoid species. acs.org

Amido Insertion : The nitrenoid moiety undergoes migratory insertion into the Ir-C bond. acs.org

Protodemetalation : Acetic acid assists in the final step, releasing the C8-aminated product and regenerating the active catalyst. acs.org

A comparison between Iridium(III) and Rhodium(III) catalysts for the same reaction revealed significant differences in their catalytic activity. acs.org The Rh(III) catalyst exhibited much higher energy barriers for both C8 and C2-amination, with a calculated activation energy of 35.5 kcal/mol for the C8 pathway. acs.org This is consistent with experimental findings that Rh(III) catalysts are generally ineffective for this transformation. acs.org During the Ir(III)-catalyzed cycle, the iridium center undergoes changes in its oxidation state, formally cycling between Ir(III) and Ir(V) during the denitrogenation and amido insertion steps. acs.org

| Metal Catalyst | Reaction Position | Apparent Activation Energy (kcal/mol) | Experimental Outcome |

|---|---|---|---|

| Ir(III) | C8 | Not specified, but kinetically feasible | Exclusive C8 product observed |

| Ir(III) | C2 | 51.1 | No C2 product observed |

| Rh(III) | C8 | 35.5 | Ineffective, <1% yield |

| Rh(III) | C2 | 55.3 | No C2 product observed |

In palladium-catalyzed systems, the choice of palladium salt and the presence of co-catalysts can significantly impact the reaction. acs.org For C-H functionalization reactions, Lewis acidic metals like copper(II) can enhance the catalytic activity of palladium(II), potentially through the formation of heterobimetallic Pd(II)/Cu(II) species. rsc.org For related 8-aminoquinoline substrates, studies on Ni(II)-catalyzed reactions have shown that the catalytic cycle can be complex, involving two-state reactivity where both triplet and singlet electronic states play a role. rsc.org Furthermore, the base used can be critical; in some Ni-catalyzed systems, the deprotonation of the directing group, rather than C-H activation, was identified as the rate-determining step. chemrxiv.org

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interaction of this compound and its derivatives with biological macromolecules. These studies are crucial for drug discovery and understanding biological mechanisms.

Computational research utilizing molecular docking and molecular dynamics has explored nitro derivatives of quinoline N-oxide as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The simulations revealed that the N-oxide compounds generally exhibited a stronger binding affinity for the Mpro active site compared to their non-oxidized quinoline counterparts. nih.gov For example, the interaction energy for N-4-QO was calculated to be -107.35 kJ mol⁻¹, which is more favorable than that for N-4-Q (-96.54 kJ mol⁻¹). nih.gov These findings underscore the potential of the N-oxide moiety to enhance binding interactions with biological targets. nih.gov

| Compound | Interaction Energy (kJ mol⁻¹) |

|---|---|

| N-4-QO | -107.35 |

| CQO | -82.27 |

| HCQO | -148.20 |

| N-4-Q | -96.54 |

| CQ | -100.65 |

| HCQ | -116.60 |

While direct docking studies on this compound are limited, research on closely related 8-aminoquinoline (8-AMQ) derivatives provides valuable insights.

Protein Binding : A proton transfer complex of 8-aminoquinoline and chloranilic acid was docked with human globulin protein, showing a significant free binding energy of -290.18 kcal/mol, indicating strong interaction. tandfonline.com

Enzyme Inhibition : Docking studies of primaquine (B1584692), an 8-aminoquinoline derivative, with human monoamine oxidases (MAO) identified key binding modes. The aminoquinoline ring forms a π–π stacking interaction with tyrosine residue Y407, while the amino groups form hydrogen bonds with asparagine (N181) and phenylalanine (F208) residues. mdpi.com

Antimicrobial Targets : Schiff bases derived from 8-aminoquinoline have been simulated against various biological targets, including DNA and bacterial enzymes from E. coli, to explore their potential as antimicrobial agents. researchgate.netnih.gov

DFT calculations have also been used to propose a mechanism for the hemotoxicity caused by 8-aminoquinoline drugs. acs.org The study suggests that metabolites like 5-hydroxyprimaquine (B3272956) can donate an electron to molecular oxygen, facilitating its conversion to hydrogen peroxide. acs.org This process is coupled with the oxidation of Fe(II) to Fe(III) in hemoglobin, leading to the formation of methemoglobin. acs.org

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods, particularly DFT, are extensively used to investigate the fundamental electronic and structural properties of this compound and its derivatives. These studies provide a theoretical foundation for understanding their reactivity, stability, and potential for various applications.

Frontier Molecular Orbital (FMO) analysis is a common tool used in these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters. A smaller energy gap is often associated with higher chemical reactivity and greater potential for biological activity. nih.gov

For a proton transfer complex of 8-aminoquinoline with chloranilic acid, the HOMO-LUMO gap was calculated to be 2.140 eV, suggesting significant biological potential. tandfonline.com

For Schiff bases derived from 8-aminoquinoline, the calculated energy gaps were 3.82 eV and 4.08 eV, also indicating potential biological function. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (8-AMQ)-(Chloranilic Acid) Complex | -5.468 | -3.328 | 2.140 | tandfonline.com |

| Schiff Base LNAPH | Not specified | Not specified | 3.82 | nih.gov |

| Schiff Base LO-VAN | Not specified | Not specified | 4.08 | nih.gov |

Furthermore, DFT calculations are employed to explore other molecular properties. Molecular Electrostatic Potential (MEP) maps are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. nih.gov Calculations of non-linear optical (NLO) properties, such as polarizability (α) and hyperpolarizability (β), have been performed on derivatives to explore their potential in optoelectronics. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is used to investigate charge transfer mechanisms within molecules, such as in zinc complexes of 8-aminoquinoline. acs.org

Mechanistic Insights into Reactivity and Biological Action of 8 Aminoquinoline N Oxide

Reaction Mechanisms in Organic Transformations Involving 8-Aminoquinoline (B160924) N-Oxide

The N-oxide functionality plays a crucial role in directing and facilitating a variety of organic transformations. It can act as a stepping stone for remote C-H activation or alter the electronic landscape of the quinoline (B57606) ring system to favor specific reaction pathways. acs.org

C-H Bond Activation Mechanisms and Rate-Determining Steps

The 8-aminoquinoline group is a well-established bidentate directing group for transition-metal-catalyzed C-H functionalization. chemrxiv.orgrsc.org The N-oxide variant, 8-aminoquinoline N-oxide, also participates in these reactions, often influencing regioselectivity and mechanism.

In Rh(III)- and Ir(III)-catalyzed systems, the N-oxide has been used to achieve remote C-H functionalization at the C8 position of quinoline N-oxides. acs.org Mechanistic studies of an iridium-catalyzed amidation revealed that the reaction proceeds through the formation of an N-oxide-chelated iridacycle. acs.org For this specific amidation, kinetic analysis indicated that the protodemetalation step, which is promoted by an acid additive, is the rate-determining step of the catalytic cycle. acs.org

In contrast, for some palladium-catalyzed C-H functionalization reactions using acrylamide (B121943) substrates with bidentate directing groups, mechanistic studies have pointed to the formation of a reversible palladacycle as the rate-determining step. rsc.org Similarly, in certain cobalt-catalyzed C-H functionalizations of sulfonamides directed by 8-aminoquinoline, kinetic isotope effect (KIE) values suggested that the C-H bond cleavage is involved in the rate-determining step. rsc.org

A kinetic isotope effect (KIE) study of a cobalt-catalyzed remote nitration at the C5 position of 8-aminoquinolines yielded a kH/kD value of 0.97. core.ac.uk This value, being close to 1, indicates that the C-H bond activation is not the rate-limiting step in this specific transformation, pointing towards a different mechanistic pathway. core.ac.uk

Table 1: Rate-Determining Steps (RDS) in C-H Activation Involving 8-Aminoquinoline Derivatives

| Catalyst System | Substrate Type | Reaction | Observed Rate-Determining Step | Supporting Evidence | Reference |

|---|---|---|---|---|---|

| Iridium (Ir) | Quinoline N-Oxide | C8-Amidation | Protodemetalation | Kinetic analysis; role of acid additive | acs.org |

| Palladium (Pd) | Acrylamide | Chlorination | Palladacycle formation | Mechanistic studies | rsc.org |

| Cobalt (Co) | Sulfonamide | C-H Annulation | C-H bond cleavage | KIE values (kH/kD = 2.9-4.0) | rsc.org |

| Nickel (Ni) | N-(quinolin-8-yl)pivalamide | Arylation | Ligand deprotonation and binding to Ni | Kinetic and stoichiometric studies | chemrxiv.org |

| Cobalt (Co) | 8-Aminoquinoline | C5-Nitration | Not C-H activation | KIE value (kH/kD = 0.97) | core.ac.uk |

Radical and Single Electron Transfer (SET) Processes

Beyond concerted metalation-deprotonation pathways, 8-aminoquinoline derivatives are involved in reactions proceeding through radical and single electron transfer (SET) mechanisms, particularly in the presence of photoredox or specific metal catalysts.

An iron(III)-catalyzed halogenation of 8-amidoquinolines in water is proposed to operate via an SET mechanism. mdpi.com The proposed pathway involves the formation of an iron-substrate complex, which is then attacked by a bromine radical generated from the halogenating agent. mdpi.com This attack proceeds via SET to form a radical cation intermediate, which is subsequently oxidized and undergoes proton transfer to yield the final product. mdpi.com Radical trapping experiments using TEMPO significantly inhibited the reaction, supporting the involvement of a radical mechanism. mdpi.com

Similarly, a cobalt-catalyzed remote nitration of 8-aminoquinolines is suggested to occur through an SET pathway. core.ac.uk In this mechanism, a Co(III) species, formed in situ, acts as an oxidant to facilitate an SET from the electron-rich quinoline ring. core.ac.uk This generates a quinoline radical cation. The subsequent reaction with a nitro source and a concerted proton transfer/demetallation step affords the nitrated product. core.ac.uk This mechanism is analogous to some copper-catalyzed functionalizations of 8-aminoquinolines. core.ac.ukrsc.org Electrochemical C5-bromination of 8-aminoquinoline amides catalyzed by copper also involves an SET process where a bromine radical attacks the copper-complexed substrate. rsc.org

Visible-light photoredox catalysis has also been employed for the C5 nitration of 8-aminoquinoline amides, a process that inherently involves electron transfer steps. mdpi.com

Nucleophilic Attack and Dearomatization Pathways

The dearomatization of quinolines is a thermodynamically challenging process due to the loss of aromatic stabilization energy. rhhz.netacs.org However, activation of the quinoline ring, for instance by the N-oxide group or other means, can facilitate nucleophilic attack leading to dearomatized products. rhhz.net

A metal-free, IBX-mediated reaction has been developed for the spiroannulation of aminoquinoline-protected amino acids, which proceeds through a 7,8-dearomatization of the quinoline ring. rhhz.net A plausible mechanism begins with the nucleophilic attack of the amide on the iodine center of IBX. rhhz.net This is followed by an intramolecular nucleophilic attack from an oxo group onto the C7 position of the quinoline ring, triggering the dearomatization of the benzene (B151609) moiety and cleavage of an O-I bond. rhhz.net The resulting dearomatized intermediate is then trapped intramolecularly by an amino group to form the final spirocyclic product. rhhz.net This represents a rare example of dearomatization occurring on the benzene portion of the quinoline system rather than the more commonly observed pyridine (B92270) ring. rhhz.net

Proton Transfer Mechanisms in Complex Formation

Proton transfer is a fundamental step in many chemical and biological processes. In the context of 8-aminoquinoline, proton transfer can be integral to the formation of complexes that are themselves subjects of study or catalytic intermediates.

A proton transfer complex has been synthesized by reacting 8-aminoquinoline (as a proton acceptor, or base) with chloranilic acid (a proton donor) in a 1:1 ratio. tandfonline.com Spectroscopic analyses (FTIR, NMR, UV-vis) confirmed the formation of the complex, where a proton is transferred from the acid to the quinoline nitrogen, resulting in an N⁺-H···O⁻ hydrogen-bonded ion pair. tandfonline.com The formation of such charge-transfer complexes is driven by the transfer of a proton, creating distinct cationic and anionic species held together by electrostatic and hydrogen bonding forces. tandfonline.com

In the context of metal-catalyzed C-H activation, proton transfer is often coupled with other steps. For example, in the proposed mechanism for iron-catalyzed halogenation, a deprotonation step follows the initial coordination of the 8-amidoquinoline to the Fe(III) center, forming a key intermediate prior to the SET event. mdpi.com A final proton transfer (PT) step is also invoked after oxidation to regenerate the catalyst and release the product. mdpi.com Similarly, in copper-catalyzed electrochemical bromination, a proton transfer step follows the radical attack on the quinoline ring. rsc.org

Molecular Mechanisms of Biological Activity (In Vitro Studies)

Derivatives of 8-aminoquinoline are known for their anti-infective properties. nih.govnih.gov The N-oxide moiety can influence how these compounds interact with biological targets, such as enzymes, potentially altering their potency and mechanism of action.

Enzyme Interaction Mechanisms, including Monoamine Oxidases (MAO-A and MAO-B) and Human Quinone Reductase 2 (hQR2)

Monoamine Oxidases (MAO-A and MAO-B):

Monoamine oxidases are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters and xenobiotics. nih.govwikipedia.org They are significant in the metabolism of 8-aminoquinoline drugs. nih.govnih.gov In vitro studies on 8-aminoquinoline analogues have shown they can act as potent inhibitors of both human MAO-A and MAO-B. nih.gov For instance, 5-phenoxy-8-aminoquinoline analogues were found to be several folds more potent as inhibitors of both MAO-A and MAO-B compared to the parent drug, primaquine (B1584692), with a notable selectivity towards MAO-B. nih.gov One analogue, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, inhibited MAO-B with an IC₅₀ value of 150 nM, making it 626 times more potent than primaquine. nih.gov

Studies on the enantiomers of primaquine and another 8-aminoquinoline, NPC1161, revealed enantioselective interactions with the MAO isoforms. nih.govresearchgate.net For primaquine, the (R)-(-) enantiomer interacts more strongly with MAO-A, while the (S)-(+) enantiomer shows a preference for MAO-B. nih.gov The enantiomers of NPC1161 showed prominent and selective inhibition of MAO-B. nih.govresearchgate.net The differential interactions of these enantiomers with MAO-A and MAO-B may contribute to their distinct pharmacodynamic and toxicity profiles. nih.govnih.gov

Table 2: Inhibition of Human MAO Isoforms by 8-Aminoquinoline Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Primaquine (Racemic) | MAO-A | Moderate | ~1.2-fold for MAO-A | nih.gov |

| Primaquine (Racemic) | MAO-B | Moderate | nih.gov | |

| (R)-(-)-Primaquine | MAO-A | More potent than (S)-(+)-PQ | ~1.5-fold for MAO-A | nih.gov |

| (S)-(+)-Primaquine | MAO-B | Less potent than (R)-(-)-PQ | Selective for MAO-B vs MAO-A | nih.gov |

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 150 nM | Selective for MAO-B | nih.gov |

| NPC1161 (Racemic) | MAO-B | Strong | 3.7-fold for MAO-B | nih.govresearchgate.net |

| (S)-(+)-NPC1161A | MAO-B | Stronger than (R)-(-)-NPC1161B | >10-fold for MAO-B | nih.govnih.gov |

Human Quinone Reductase 2 (hQR2):

Human quinone reductase 2 (hQR2) is a cytosolic flavoenzyme that has been identified as a target for quinoline-type antimalarial drugs like chloroquine, which act as inhibitors. nih.govresearchgate.net However, recent research on indolone-N-oxides, another class of redox-active antimalarials, has revealed a different mechanism of action involving hQR2. nih.govsynchrotron-soleil.fr

Instead of acting as inhibitors, indolone-N-oxides serve as substrates for hQR2. nih.govsynchrotron-soleil.fr The enzyme catalyzes the two-electron reduction of these compounds. synchrotron-soleil.fr Kinetic studies, X-ray crystallography, and electron paramagnetic resonance (EPR) have shown that hQR2 reduces the indolone-N-oxides, generating unstable intermediates. nih.govsynchrotron-soleil.fr These intermediates are prone to re-oxidation, a process that produces radical oxygen species. nih.govsynchrotron-soleil.fr This production of free radicals is believed to be a key part of their antimalarial activity, leading to the death of parasitized red blood cells. nih.govsynchrotron-soleil.fr This finding suggests that designing effective substrates for hQR2, rather than inhibitors, could be a promising avenue for developing new antimalarial agents. nih.gov

Mechanisms of Inhibition of Hematin (B1673048) Polymerization

The detoxification of free heme, released from hemoglobin degradation by the malaria parasite, into an insoluble crystalline pigment called hemozoin (β-hematin) is a critical survival pathway for the parasite. nih.gov Quinoline-based antimalarial agents are known to interfere with this process. nih.gov The mechanism involves the accumulation of these drugs in the parasite's acidic food vacuole, where they bind to hematin and inhibit its polymerization into the non-toxic hemozoin. nih.gov